(±)16-HDHA

Oxylipin Profiling Immunomodulation Dietary Intervention

(±)16-HDHA is a monohydroxylated metabolite of the omega-3 polyunsaturated fatty acid docosahexaenoic acid (DHA), primarily formed via non-enzymatic autoxidation pathways. It is characterized as a racemic mixture of 16-hydroxy DHA enantiomers, with the systematic chemical designation (4Z,7Z,10Z,13Z,17E,19Z)-16-hydroxydocosa-4,7,10,13,17,19-hexaenoic acid.

Molecular Formula C22H32O3
Molecular Weight 344.5 g/mol
Cat. No. B1250248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(±)16-HDHA
Molecular FormulaC22H32O3
Molecular Weight344.5 g/mol
Structural Identifiers
SMILESCCC=CC=CC(CC=CCC=CCC=CCC=CCCC(=O)O)O
InChIInChI=1S/C22H32O3/c1-2-3-4-15-18-21(23)19-16-13-11-9-7-5-6-8-10-12-14-17-20-22(24)25/h3-4,6-9,12-16,18,21,23H,2,5,10-11,17,19-20H2,1H3,(H,24,25)/b4-3-,8-6-,9-7-,14-12-,16-13-,18-15+
InChIKeyCSXQXWHAGLIFIH-VUARBJEWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Product Overview: (±)16-HDHA (16-hydroxy Docosahexaenoic Acid, CAS 90780-51-1)


(±)16-HDHA is a monohydroxylated metabolite of the omega-3 polyunsaturated fatty acid docosahexaenoic acid (DHA), primarily formed via non-enzymatic autoxidation pathways . It is characterized as a racemic mixture of 16-hydroxy DHA enantiomers, with the systematic chemical designation (4Z,7Z,10Z,13Z,17E,19Z)-16-hydroxydocosa-4,7,10,13,17,19-hexaenoic acid [1]. Unlike enzymatically derived, stereospecific SPM intermediates, (±)16-HDHA is widely recognized as a potential marker of oxidative stress, particularly in tissues with high DHA content such as the brain and retina .

Racemic mixture of 16-hydroxy DHA enantiomers; autoxidation-derived marker
Analytical standard for non-enzymatic lipid peroxidation studies
Research-use lipidomics workflow: LC-MS/MS quantification of oxylipins

Why (±)16-HDHA Cannot Be Replaced by Generic DHA or Other DHA Oxylipins


Substituting (±)16-HDHA with the parent compound DHA or other DHA-derived hydroxylated species (e.g., 17-HDHA or 14-HDHA) is not analytically or biologically equivalent due to distinct formation routes and functional contexts. DHA itself is a precursor and does not serve as a specific marker of oxidative processes. Furthermore, the positional isomer 17-HDHA is a key intermediate in the enzymatic biosynthesis of pro-resolving mediators (Resolvins), whereas 16-HDHA is primarily a product of non-enzymatic autoxidation [1]. Critically, in vivo and ex vivo studies demonstrate that the relative abundance and biological regulation of 16-HDHA are distinct from that of 17-HDHA and other isomers in models of inflammation and dietary intervention [2][3]. Therefore, the selection of (±)16-HDHA is essential for investigations specifically focused on oxidative stress biomarkers, non-enzymatic lipid peroxidation pathways, or the differential modulation of the DHA oxylipidome.

Parent DHA is a precursor, not a specific marker of oxidative processes; may not reflect autoxidation pathway activity.

Positional isomer 17-HDHA is predominantly enzymatically derived (resolvin precursor); its regulation profile differs from 16-HDHA in inflammation models.

Other DHA oxylipins (e.g., 14-HDHA) exhibit distinct formation routes and tissue distributions; direct interchange may compromise oxylipidomic profiling.

Quantitative Evidence for Selecting (±)16-HDHA Over DHA and Positional Isomers


Differential Regulation of 16-HDHA vs. 17-HDHA in Allergy-Prone Mice

In a study examining the effects of early-life ARA+DHA supplementation on ileum oxylipins in allergy-prone BALB/c mice, (±)16-HDHA levels were found to be substantially higher than its positional isomer 17-HDHA. This quantitative difference highlights a distinct metabolic or regulatory pathway for 16-HDHA compared to the enzymatically derived 17-HDHA, which is a precursor to resolvins [1].

Ileum oxylipin
Cross-study
16-HDHA: 5630 ± 819 vs 17-HDHA: 399 ± 70 pg/mg protein (≈14-fold higher)
Reported ileum tissue concentration context
Data to verify in independent cohorts; allergy-prone BALB/c mouse ileum
Oxylipin Profiling Immunomodulation Dietary Intervention

Comparison of 16-HDHA and 17-HDHA Concentrations in Colon Tissue of Inflammation Models

Quantitative analysis of colon tissue oxylipidomes in a dextran sodium sulfate (DSS)-induced colitis mouse model revealed distinct levels of 16-HDHA and 17-HDHA. The data indicate that 16-HDHA is present at higher basal concentrations and is differentially modulated compared to 17-HDHA in response to genetic manipulation of lipoxygenase pathways [1]. This reinforces the need for distinct analytical standards for each isomer.

Colon oxylipin
Cross-study
16-HDHA ≈ 6 nmol/g vs 17-HDHA ≈ 3 nmol/g tissue (≈2-fold higher)
Colon tissue oxylipin concentration context
Model-dependent profile; DSS colitis C57BL/6 wild-type
Inflammatory Bowel Disease Colitis Model Lipidomics

Anti-Inflammatory Activity of 16-HDHA Derivatives Compared to Parent Compound DHEA

While (±)16-HDHA itself is an autoxidation product, its structurally related ethanolamide derivative, 16-HDHEA, demonstrates quantifiable anti-inflammatory activity distinct from its parent compound DHEA. In LPS-stimulated RAW264.7 macrophages, 16-HDHEA significantly reduced the production of TNFα, a key pro-inflammatory cytokine [1]. This points to a differentiated biological role for molecules within the 16-hydroxylation pathway.

TNFα modulation
Class-level
16-HDHEA reduced TNFα release (p<0.05); DHEA showed no significant reduction
Supports immunomodulatory assay context
Class-level inference; LPS-stimulated RAW264.7 macrophages
Cytokine Modulation COX-2 Pathway Inflammation Resolution

Purity and Solubility Profile of (±)16-HDHA as a Research Standard

Commercially available (±)16-HDHA is supplied with a guaranteed purity of ≥98%, which is essential for its use as an analytical standard in quantitative lipidomics studies . Its solubility profile across a range of common laboratory solvents is well-defined, facilitating reproducible sample preparation and assay development .

Specification
Specification review
Purity ≥98%; Solubility: 2 mg/mL (Na₂CO₃), 0.8 mg/mL (PBS), miscible in DMF, DMSO, EtOH
Meets analytical standard purity requirements
Supplier specification; verify lot COA
Analytical Chemistry LC-MS/MS Standardization

Validated Research Applications for (±)16-HDHA Based on Quantitative Evidence


Quantifying Non-Enzymatic Oxidative Stress in CNS and Retinal Tissues

Given its role as a primary autoxidation product of DHA, (±)16-HDHA is the preferred analytical standard for LC-MS/MS methods aimed at quantifying non-enzymatic lipid peroxidation as a marker of oxidative stress in DHA-rich tissues like the brain and retina. Its defined purity and solubility profile (≥98%) ensures precise and reproducible quantification .

Differentiating Autoxidative from Enzymatic Pathways in Lipid Mediator Research

For studies aiming to dissect the balance between enzymatic (e.g., LOX, COX-2) and non-enzymatic lipid oxidation pathways, (±)16-HDHA serves as a critical control or marker. Its substantial concentration difference compared to enzymatically-derived isomers like 17-HDHA in models of colitis and dietary intervention allows researchers to independently track autoxidative processes without confounding signals from SPM biosynthesis pathways [1][2].

Structure-Activity Relationship (SAR) Studies of Anti-Inflammatory DHA Derivatives

The finding that 16-hydroxylated DHEA (16-HDHEA) suppresses TNFα production in macrophages, while its parent compound DHEA does not, establishes (±)16-HDHA and its related analogs as valuable tools for SAR investigations [3]. Researchers focused on developing novel anti-inflammatory agents can utilize this compound to probe the specific contribution of the C-16 hydroxyl group to biological activity.

Application
Selection Property
Validation Focus
Non-enzymatic oxidative stress quantification (CNS/retina)
Autoxidation marker specificity
LC-MS/MS quantification; purity and solubility consistency
Differentiating autoxidative vs. enzymatic pathways
Distinct concentration profile vs. 17-HDHA
Cross-study isomer ratio reproducibility
Structure-activity relationship (SAR) of DHA derivatives
C-16 hydroxylation effect on cytokine modulation
TNFα suppression assay context in macrophages

Technical Documentation Hub

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12 linked technical documents
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